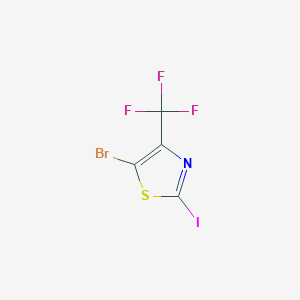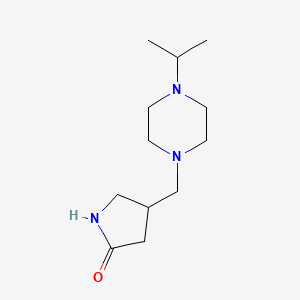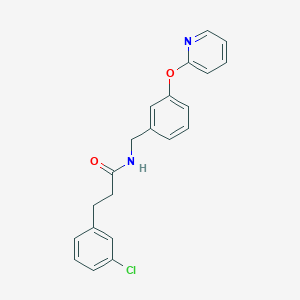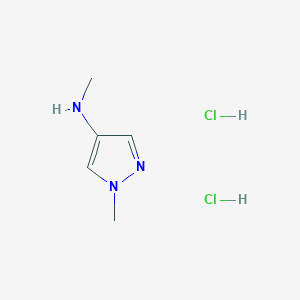
6-Bromo-2,4-difluoro-3-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2,4-difluoro-3-iodobenzaldehyde” is a chemical compound with the CAS Number: 2244721-25-1 . It has a molecular weight of 346.9 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-Bromo-2,4-difluoro-3-iodobenzaldehyde” is1S/C7H2BrF2IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “6-Bromo-2,4-difluoro-3-iodobenzaldehyde” is solid in its physical form . Unfortunately, the web search results did not provide more detailed information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
6-Bromo-2,4-difluoro-3-iodobenzaldehyde, a compound related to bromo-dimethoxybenzaldehydes, has been studied for its structural, reactivity, and optical properties. Research indicates that bromine substitution affects the molecular structure, enhancing the linear and nonlinear optical responses. This makes derivatives of such compounds, like 6-bromo-2,3-dimethoxybenzaldehyde, potential candidates for nonlinear optical (NLO) materials due to their increased third-order susceptibility. Such properties are crucial for applications in photonic devices and materials science, offering insights into the manipulation of electronic and optical characteristics through halogen substitution (Aguiar et al., 2022).
Synthesis and Molecular Structure
The synthesis and molecular modeling of bromo-dimethoxybenzaldehydes, including 6-bromo-2,3-dimethoxybenzaldehyde, have been extensively explored. These studies not only provide a foundation for understanding the effect of bromine substitution on the aromatic ring but also delve into the crystalline structure and electronic properties of these compounds. Characterization techniques such as X-ray diffraction and theoretical calculations reveal how such modifications influence the molecular geometry, electronic distribution, and intermolecular interactions, laying the groundwork for further chemical modifications and applications in material science and organic synthesis (Borges et al., 2022).
Potential in Organic Synthesis
Research into halogenated compounds, including those with structures similar to 6-Bromo-2,4-difluoro-3-iodobenzaldehyde, has shown significant potential in organic synthesis. The presence of halogens can facilitate a variety of chemical reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules, potentially leading to the development of new drugs, materials, and catalysts. Studies on bromo- and iododifluoromethylation of aldehydes, for example, demonstrate the versatility of halogenated aldehydes in synthetic chemistry, offering pathways to novel compounds with diverse functional groups (Kosobokov et al., 2014).
Eigenschaften
IUPAC Name |
6-bromo-2,4-difluoro-3-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJIZRRSGRNUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-difluoro-3-iodobenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-propyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2579345.png)

![N-(2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2579348.png)






![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)


![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)